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For Immediate Release

This guide provides a comprehensive comparison of the MTHFD1/2 inhibitor LY345899 and its

alternatives, DS44960156 and DS18561882, to assist researchers in replicating and building

upon key findings in cancer metabolism research. The information presented is intended for an

audience of researchers, scientists, and drug development professionals.

Introduction
LY345899 is a folate analog that has been instrumental in understanding the role of one-carbon

metabolism in cancer. It functions by inhibiting methylenetetrahydrofolate dehydrogenase 1

(MTHFD1) and 2 (MTHFD2), crucial enzymes in the folate pathway that are upregulated in

various cancers to meet the high demand for nucleotides and other essential biomolecules for

rapid proliferation.[1][2] Inhibition of these enzymes disrupts this metabolic pathway, leading to

a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers

cancer cell death.[1] This guide summarizes the key quantitative data, experimental protocols,

and signaling pathways associated with LY345899 and compares its performance with other

notable MTHFD2 inhibitors.

Quantitative Data Summary
The following tables provide a structured overview of the in vitro inhibitory activity and in vivo

efficacy of LY345899 and its comparators.
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Table 1: In Vitro Inhibitory Activity of MTHFD1/2 Inhibitors

Compound Target IC50
Selectivity
(MTHFD1/MTH
FD2)

Reference

LY345899 MTHFD1 96 nM 0.14-fold [2]

MTHFD2 663 nM [2]

DS44960156 MTHFD1 >30 µM >18-fold [3][4]

MTHFD2 1.6 µM [3][5]

DS18561882 MTHFD1 0.57 µM ~90-fold [2]

MTHFD2 6.3 nM [2][5]

Table 2: In Vivo Efficacy of MTHFD1/2 Inhibitors

Compound
Cancer
Type

Animal
Model

Dosing
Regimen

Key
Findings

Reference

LY345899
Colorectal

Cancer

SW620 &

LoVo cell line

xenografts

and PDX

models

Not specified

Decreased

tumor volume

and

metastasis.

[1]

DS18561882
Breast

Cancer

MDA-MB-231

mouse

xenograft

300 mg/kg

Decreased

tumor burden

with no

change in

mouse

weight.

[6][7]

DS44960156 Not specified Not specified Not specified

Preclinical in

vivo data not

readily

available.
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Experimental Protocols
Detailed methodologies are crucial for the replication of key findings. Below are representative

protocols for essential experiments used to evaluate MTHFD1/2 inhibitors.

MTHFD2 Enzymatic Assay
This assay is used to determine the direct inhibitory activity of a compound on the MTHFD2

enzyme by measuring the production of NADH.

Materials:

Recombinant human MTHFD2 enzyme

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT[2]

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)[2]

Cofactor: NAD+[2]

Test compounds (LY345899, DS44960156, DS18561882) dissolved in DMSO

96-well plate

Spectrophotometer

Procedure:

Prepare a reaction mixture in a 96-well plate containing the assay buffer, recombinant

MTHFD2 enzyme, and NAD+.

Add serial dilutions of the test compounds to the wells. Include a DMSO control.

Initiate the enzymatic reaction by adding the substrate, CH2-THF.

Monitor the increase in absorbance at 340 nm over time, which corresponds to the

production of NADH.
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Calculate the initial reaction velocities and plot them against the inhibitor concentrations to

determine the IC50 value.

Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on cancer cell proliferation and viability.

Materials:

Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, SW620 for colorectal cancer)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Test compounds dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plate

Plate reader

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of the test compounds or a vehicle control (DMSO) for 72

hours.[2]

Add MTT solution to each well and incubate for a period that allows for the formation of

formazan crystals.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a

dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of

proliferation).

In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

Immunodeficient mice (e.g., nude or SCID)

Human cancer cells (e.g., SW620 or MDA-MB-231)

Test compounds formulated for in vivo administration

Vehicle control

Procedure:

Subcutaneously inject a suspension of the human cancer cells into the flank of the

immunodeficient mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

Randomize the mice into treatment and control groups.

Administer the test compounds or vehicle control according to a predetermined dosing

schedule (e.g., daily oral gavage or intraperitoneal injection).

Monitor tumor volume and the body weight of the mice regularly throughout the study.

At the end of the study, excise and weigh the tumors for a final assessment of efficacy.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathway affected by MTHFD1/2 inhibition and a typical experimental workflow for evaluating

these inhibitors.
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Caption: MTHFD2 signaling pathway and the inhibitory action of LY345899.
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Caption: A typical workflow for evaluating MTHFD1/2 inhibitors.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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